1,3-Difluoro-5-(methylsulfanyl)benzene
Overview
Description
1,3-Difluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₆F₂S. It is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1,3-Difluoro-5-(methylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial production methods may vary, but they generally involve similar coupling reactions, optimized for large-scale production. The choice of reagents, catalysts, and reaction conditions can be adjusted to maximize yield and purity.
Chemical Reactions Analysis
1,3-Difluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Difluoro-5-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 1,3-Difluoro-5-(methylsulfanyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound. These functional groups can interact with molecular targets through various pathways, including electrophilic and nucleophilic substitution reactions.
Comparison with Similar Compounds
1,3-Difluoro-5-(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-5-(methylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical properties and reactivity.
1,3-Difluoro-5-(methylthio)benzene: Similar to the methylsulfanyl derivative, but with a different sulfur oxidation state, affecting its reactivity and applications.
Properties
IUPAC Name |
1,3-difluoro-5-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXPOXBGHMSQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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